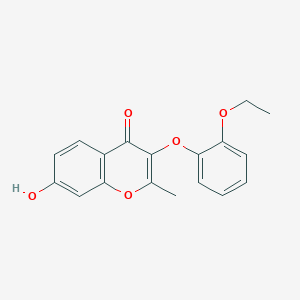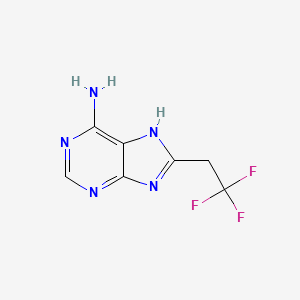
8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-Trifluoroethanol” is an organic compound with the formula CF3CH2OH . Also known as TFE or trifluoroethyl alcohol, this colorless, water-miscible liquid has a smell reminiscent of ethanol . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Synthesis Analysis
Trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . TFE can also be prepared by hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoroethanol” is CF3CH2OH . It has a molecular weight of 100.04 .
Chemical Reactions Analysis
Oxidation of trifluoroethanol yields trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions .
Physical And Chemical Properties Analysis
“2,2,2-Trifluoroethanol” is a colorless liquid with a density of 1.373 g/mL at 25 °C . It has a boiling point of 77-80 °C and a melting point of -44 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Tautomerism : 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine is involved in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, showcasing variations in amino/imino tautomer ratios. This synthesis involves N-methylation of 6-chloropurines, followed by chlorine displacement, and tautomers identification through NMR methods (Roggen & Gundersen, 2008).
Antibacterial Activity : Research shows the synthesis of 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine from similar purine compounds, which have been screened for antibacterial activities, indicating a potential application in the development of new antibacterial agents (Govori, 2017).
Synthesis of Kinase Inhibitors : The modified version of this chemical structure has been used in the synthesis of sulfonamide-based kinase inhibitors, showing potential applications in cancer treatment. These compounds have been evaluated as inhibitors of human cyclin-dependent kinase 2 (Wong et al., 2010).
Biological and Pharmaceutical Applications
Antimycobacterial and Antiprotozoal Activity : Studies indicate that certain analogs of 9H-purin-6-amine exhibit significant antimycobacterial and antiprotozoal activities. This suggests potential applications in the treatment of diseases caused by mycobacteria and protozoa (Roggen et al., 2011).
Antilipid Peroxidation Agents : Certain derivatives of 9H-purin-6-amine have been tested as inhibitors of lipid peroxidation, indicating potential applications in the prevention and treatment of diseases caused by oxidative stress (Thalassitis et al., 2015).
Aldose Reductase Inhibitors : Some 9H-purin-6-amine derivatives are designed as aldose reductase inhibitors, which are significant in the treatment of diabetic complications. This highlights its potential application in managing diabetes-related disorders (Zhu et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c8-7(9,10)1-3-14-4-5(11)12-2-13-6(4)15-3/h2H,1H2,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXGRLCXKUHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)
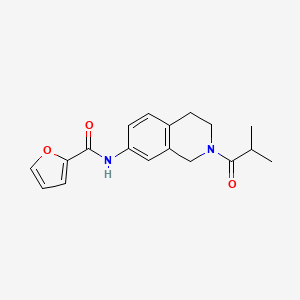
![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)
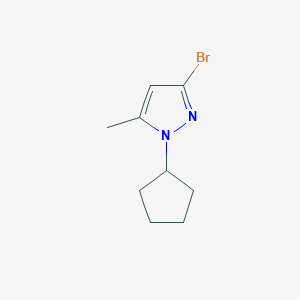
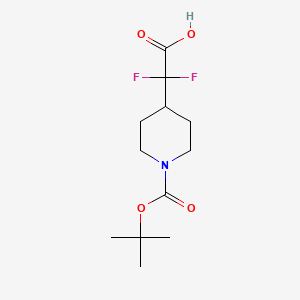
![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)
![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)
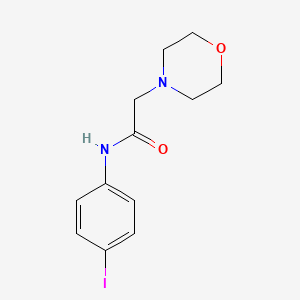
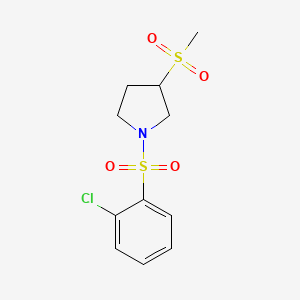
![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)
![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)
![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)
